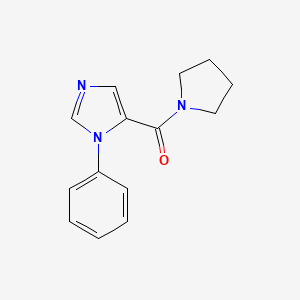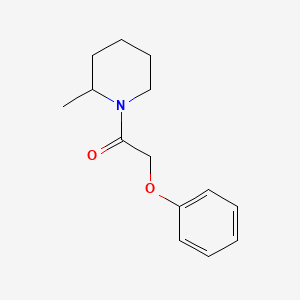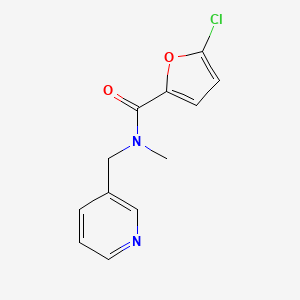
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as EPMM, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal applications.
Wirkmechanismus
The mechanism of action of (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways. Studies have shown that this compound can inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has several advantages for lab experiments, including its low toxicity profile and potential therapeutic effects in various diseases. However, this compound also has some limitations, including its limited solubility in water and potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Furthermore, studies are needed to determine the potential side effects and drug interactions of this compound. Finally, further research is needed to determine the potential of this compound as a drug candidate for various diseases.
Synthesemethoden
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 1-methylpyrrole-2-carboxylic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to exhibit potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-14-7-9-15(10-8-14)12(16)11-5-4-6-13(11)2/h4-6H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWLDCKXPUVJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














